

Bio-NMR Spectroscopy with L-Tryptophan- $^{13}\text{C}_{11},^{15}\text{N}_2$: Application Notes and Protocols

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Compound of Interest

Compound Name: L-Tryptophan- $^{13}\text{C}_{11},^{15}\text{N}_2$

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. The use of stable isotope-labeled compounds, such as L-Tryptophan- $^{13}\text{C}_{11},^{15}\text{N}_2$, significantly enhances the capabilities of NMR in biological research.^[1] The complete labeling of tryptophan with ^{13}C and ^{15}N provides unique spectral signatures that allow for the unambiguous assignment of resonances and the detailed study of tryptophan's role in protein function, ligand binding, and metabolic pathways. These application notes provide an overview of the uses of L-Tryptophan- $^{13}\text{C}_{11},^{15}\text{N}_2$ in Bio-NMR and detailed protocols for its application.

L-Tryptophan- $^{13}\text{C}_{11},^{15}\text{N}_2$ is an isotopically labeled version of the essential amino acid L-tryptophan, where all eleven carbon atoms are replaced with the ^{13}C isotope and both nitrogen atoms are replaced with the ^{15}N isotope. This uniform labeling is particularly advantageous for a variety of advanced NMR experiments.

Applications

The unique properties of L-Tryptophan- $^{13}\text{C}_{11},^{15}\text{N}_2$ make it a valuable tool in several areas of biomolecular NMR:

- **Protein Structure and Dynamics:** Tryptophan residues are often located in the hydrophobic core of proteins or at protein-protein interfaces. The distinct chemical shifts of the indole ring atoms, further dispersed by ^{13}C and ^{15}N labeling, serve as sensitive probes for local environment changes, protein folding, and conformational dynamics.
- **Protein-Ligand Interactions:** Tryptophan is frequently a key residue in the binding pockets of proteins. Monitoring the chemical shift perturbations of labeled tryptophan residues upon ligand binding provides information on the binding site, affinity, and conformational changes associated with the interaction.[2] This is a cornerstone of fragment-based drug discovery (FBDD) and lead optimization.[3]
- **Metabolic Flux Analysis (MFA):** As an essential amino acid, tryptophan metabolism is linked to several important biosynthetic pathways, including the production of serotonin and kynurenine.[4][5][6] By tracing the fate of the ^{13}C and ^{15}N labels from L-Tryptophan- $^{13}\text{C}_{11},^{15}\text{N}_2$ through metabolic pathways, researchers can quantify metabolic fluxes and understand how these pathways are regulated in health and disease.
- **In-Cell NMR:** Studying biomolecules in their native cellular environment is a growing field in NMR. The use of isotopically labeled amino acids like L-Tryptophan- $^{13}\text{C}_{11},^{15}\text{N}_2$ allows for the observation of specific proteins and metabolic processes within living cells, providing insights that are not accessible from in vitro studies.[7]

Data Presentation

Table 1: Typical NMR Chemical Shift Ranges for L-Tryptophan Residues in Proteins

This table provides the typical range of ^1H , ^{13}C , and ^{15}N chemical shifts for tryptophan residues in proteins, based on data from the Biological Magnetic Resonance Bank (BMRB). These values can serve as a reference for resonance assignment.

Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	¹⁵ N Chemical Shift (ppm)
N	8.0 - 8.5	-	118 - 125
H α	4.5 - 5.0	55 - 60	-
C α	-	55 - 60	-
H β	3.0 - 3.5	28 - 33	-
C β	-	28 - 33	-
C γ	-	110 - 115	-
C δ 1	-	124 - 129	-
H δ 1	7.0 - 7.5	-	-
N ϵ 1	-	-	128 - 133
H ϵ 1	10.0 - 10.5	-	-
C ϵ 2	-	120 - 125	-
H ϵ 3	7.5 - 8.0	-	-
C ζ 2	-	118 - 123	-
H ζ 2	7.0 - 7.5	-	-
C ζ 3	-	111 - 116	-
H η 2	7.0 - 7.5	-	-
C η 2	-	136 - 141	-

Table 2: Example of Protein-Ligand Binding Affinity Determination by NMR

This table illustrates how NMR can be used to determine the dissociation constant (K_d) of a protein-ligand interaction by monitoring the chemical shift perturbations of a ¹⁵N-labeled tryptophan residue upon titration with a ligand.

Ligand Concentration (μM)	¹⁵ N Chemical Shift of Trp-Nε1 (ppm)
0	130.50
10	130.55
25	130.62
50	130.75
100	130.95
250	131.20
500	131.35
Calculated Kd	~50 μM

Detailed Experimental Protocols

Protocol 1: Protein Expression and Labeling with L-Tryptophan-¹³C₁₁,¹⁵N₂

This protocol describes the expression of a target protein in E. coli with uniform labeling using L-Tryptophan-¹³C₁₁,¹⁵N₂.

1. Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
- M9 minimal medium components.
- ¹⁵NH₄Cl as the sole nitrogen source.
- ¹³C₆-glucose as the sole carbon source.
- L-Tryptophan-¹³C₁₁,¹⁵N₂.
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).

- Appropriate antibiotics.

2. Procedure:

- Prepare M9 minimal medium containing $^{15}\text{NH}_4\text{Cl}$ and $^{13}\text{C}_6$ -glucose.
- Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C .
- The next day, inoculate the M9 minimal medium with the overnight culture to an initial OD_{600} of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD_{600} reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Simultaneously, add L-Tryptophan- $^{13}\text{C}_{11}, ^{15}\text{N}_2$ to the culture. The final concentration will depend on the expression level of the protein and should be optimized (typically 50-100 mg/L).
- Continue to grow the culture at a reduced temperature (e.g., $18\text{-}25^\circ\text{C}$) for 12-16 hours.
- Harvest the cells by centrifugation.
- Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).

Protocol 2: NMR Sample Preparation

1. Materials:

- Purified, labeled protein.
- NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).
- Deuterium oxide (D_2O).
- NMR tubes.

2. Procedure:

- Concentrate the purified protein to the desired concentration for NMR experiments (typically 0.1-1.0 mM).
- Exchange the protein into the final NMR buffer using a desalting column or repeated concentration/dilution steps.
- Add D₂O to the final sample to a concentration of 5-10% (v/v) for the NMR lock.
- Transfer the final sample to a high-quality NMR tube.

Protocol 3: 2D ¹H-¹⁵N HSQC for Protein-Ligand Titration

This protocol outlines the acquisition of a series of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra to monitor protein-ligand interactions.

1. NMR Spectrometer Setup:

- Tune and match the probe for ¹H and ¹⁵N frequencies.
- Set the sample temperature (e.g., 298 K).
- Lock the spectrometer on the D₂O signal.
- Optimize the shims for a homogeneous magnetic field.

2. Data Acquisition:

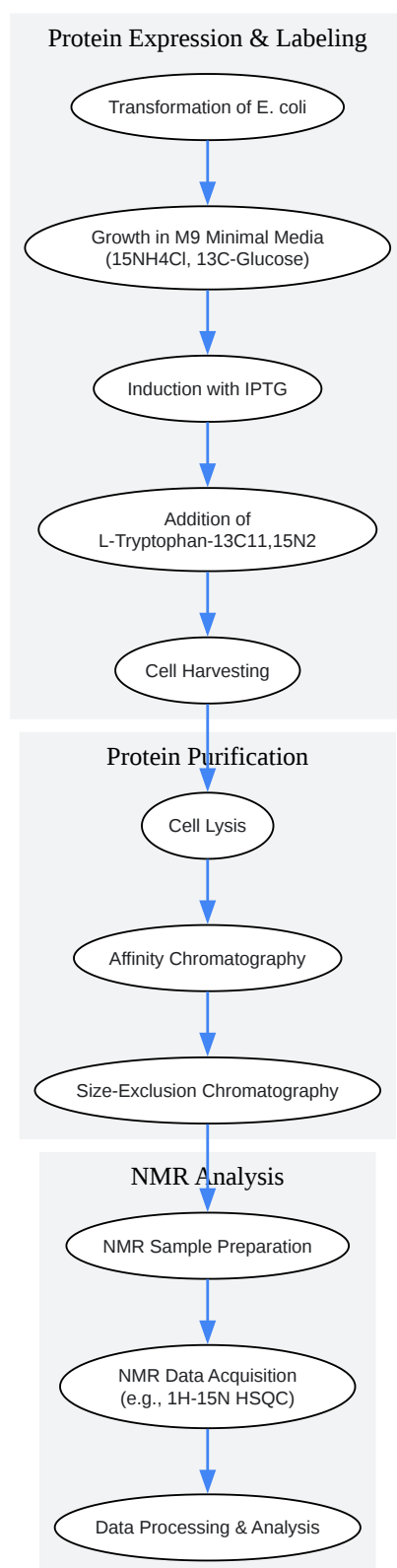
- Acquire a reference ¹H-¹⁵N HSQC spectrum of the labeled protein alone.
- Prepare a stock solution of the ligand in the same NMR buffer.
- Add small aliquots of the ligand stock solution to the protein sample to achieve a range of molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:ligand).
- Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
- Typical acquisition parameters for a 600 MHz spectrometer:

- Spectral width: ~12 ppm in the ^1H dimension, ~35 ppm in the ^{15}N dimension.
- Number of scans: 8-16 per increment.
- Number of increments in the indirect dimension: 128-256.

3. Data Processing and Analysis:

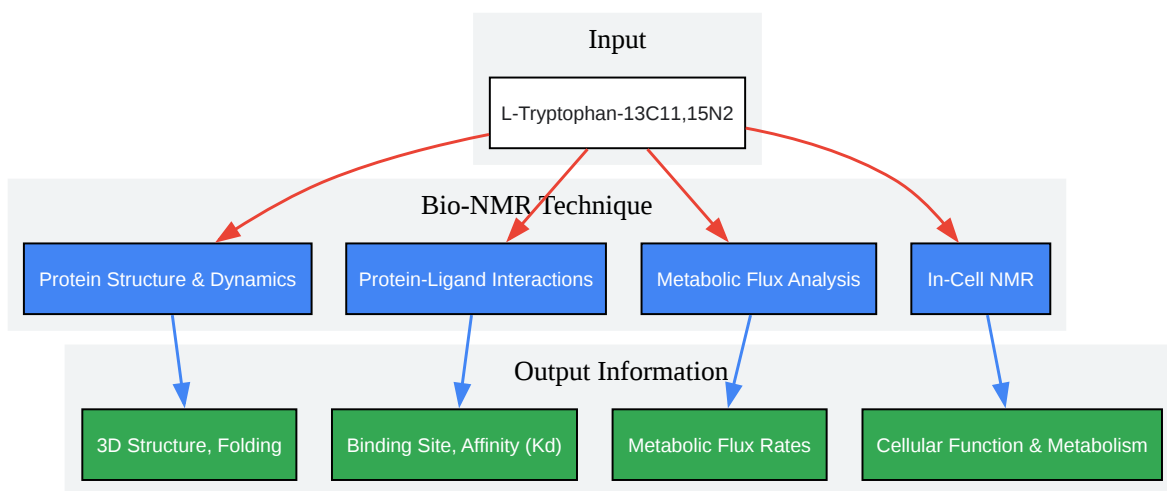
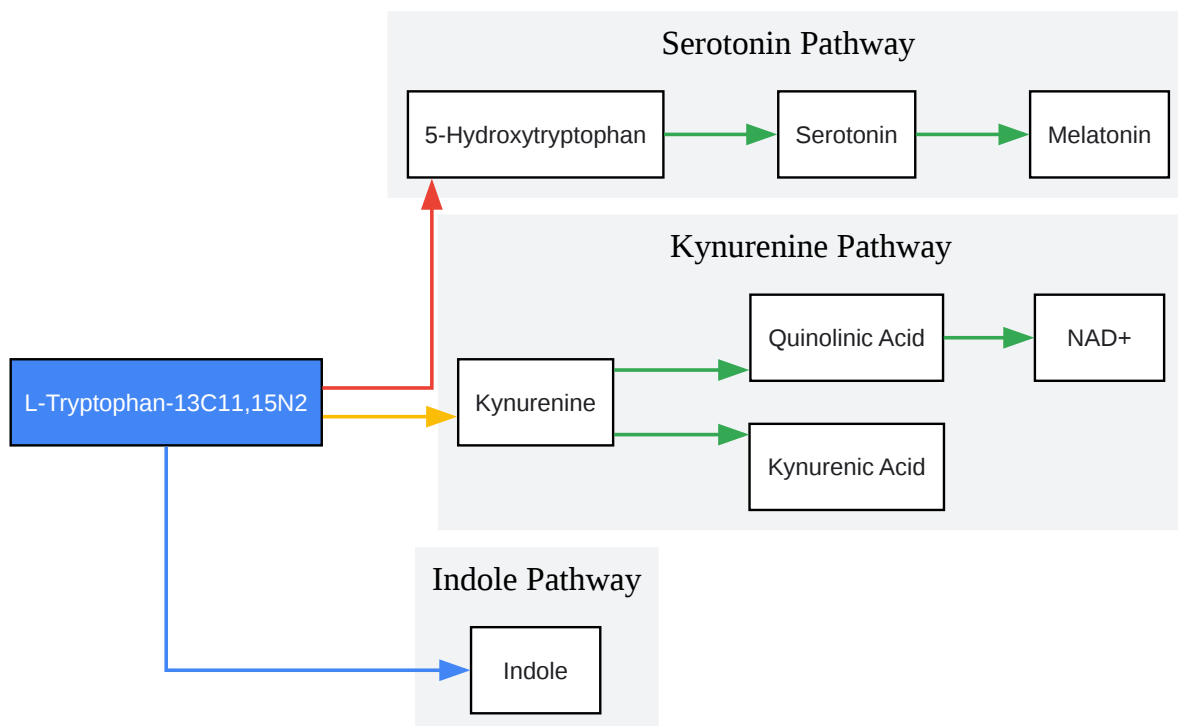
- Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
- Overlay the series of HSQC spectra to observe chemical shift perturbations.
- Track the changes in the chemical shifts of the tryptophan N ϵ 1-H ϵ 1 and backbone amide peaks.
- Calculate the dissociation constant (K_d) by fitting the chemical shift changes as a function of ligand concentration to a binding isotherm.

Visualizations



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Caption: Experimental workflow for Bio-NMR using labeled Tryptophan.



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